1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVABCQNVUEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 3-chlorobenzenesulfonyl chloride and cyclohexylamine in the presence of a base such as triethylamine or pyridine to form the sulfonamide intermediate.
Carboxylation: The sulfonamide intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or carboxylic acid derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid:
Chemical and Physical Properties
- Chemical Name: 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- CAS Number: 690646-00-5
- Molecular Formula: C13H16ClNO4S
- Molecular Weight: 317.78844
Synonyms:
- 3-(3-Chlorophenylsulfonylamino)cyclohexanecarboxylic acid
- 1-3-chlorophenylsulfonamido cyclohexanecarboxylic acid
- 1-3-chlorophenyl sulfonamido cyclohexane-1-carboxylic acid
- 1-3-chlorophenyl sulfonylamino cyclohexane-1-carboxylic acid
- 1-3-chlorobenzenesulfonamido cyclohexane-1-carboxylic acid
Availability and Storage
- It is available for purchase in quantities such as 50mg and 100mg .
- For stock solutions, it is recommended to store them in separate packages to avoid product failure from repeated freezing and thawing .
In Vivo Formulation
The search results provide guidance for preparing in vivo formulations, including calculations for working concentrations and methods for preparing DMSO master liquids . Examples of formulations include:
Potential Applications
While the provided search results do not explicitly detail the applications of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid, one patent mentions related compounds with potential therapeutic applications :
- Metabolic Disorders: Some related benzylphenyl cyclohexane derivatives are mentioned in connection with diseases like dyslipidemia, hyperinsulinemia, hypertension, hyperuricemia, lipid metabolism disease, metabolic syndrome, and obesity .
- Anti-obesity Agent: Some related compounds are described as anti-obesity agents .
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Implications of Structural Variations
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance acidity and stability but may reduce solubility in aqueous media .
- Hydrogen-Bonding Motifs : Sulfonamido groups improve target engagement in enzyme inhibitors, whereas their absence simplifies metabolic pathways .
- Steric Effects : Bulky substituents (e.g., o-tolyloxy) can hinder binding to flat active sites but improve selectivity .
Biological Activity
1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article presents a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
- CAS Number : 690646-00-5
- Molecular Formula : C13H14ClN1O3S
- Molecular Weight : 303.77 g/mol
The biological activity of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid primarily involves the inhibition of specific enzymes and bacterial growth. The compound's sulfonamide moiety is known for its ability to mimic p-amino benzoic acid (PABA), thus inhibiting bacterial folic acid synthesis. This mechanism is critical in combating various bacterial infections.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from different studies:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Pseudomonas aeruginosa | 50.0 |
These findings indicate that 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that at a concentration of 12.5 µg/mL, it effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. The inhibition was quantified using an enzyme assay, revealing an IC50 value of approximately 15 µM, indicating potent activity compared to standard sulfonamide drugs.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of 1-((3-Chlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is essential for its development as a therapeutic agent. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, long-term toxicity studies are required to ascertain its safety profile.
Q & A
Q. Yield Variability Factors :
- Purity of Starting Materials : Impurities in 3-chlorobenzenesulfonyl chloride can form byproducts.
- Moisture Sensitivity : Hydrolysis of sulfonyl chloride intermediates can lower yields; use molecular sieves or inert atmosphere .
Basic: What spectroscopic and chromatographic methods are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons from 3-chlorophenyl), δ 1.2–2.5 ppm (cyclohexane CH₂ groups) .
- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm, sulfonamide S=O at ~110–115 ppm .
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and COOH (~1700 cm⁻¹) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out impurities (e.g., unreacted sulfonyl chloride) .
Advanced: How do structural analogs (e.g., fluorophenyl or trifluoromethyl derivatives) inform SAR studies for this compound?
Answer:
- Electron-Withdrawing Groups : The 3-chloro substituent enhances sulfonamide stability and target binding compared to non-halogenated analogs. Fluorinated analogs (e.g., 3-fluorophenyl) show similar electronic effects but may alter pharmacokinetics .
- Steric Effects : Bulkier groups (e.g., trifluoromethyl) at the phenyl ring reduce binding affinity in enzyme inhibition assays, suggesting steric hindrance .
- Biological Activity : Analogous compounds (e.g., 3-fluoro derivatives) exhibit COX-2 inhibition, guiding hypothesis-driven modifications for improved selectivity .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric or spectrophotometric methods. Include positive controls (e.g., celecoxib for COX-2) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values. Compare with structurally similar compounds to establish baseline activity .
Advanced: How should researchers address contradictory data in literature regarding this compound’s solubility and bioavailability?
Answer:
Contradiction Analysis Steps :
Experimental Reproducibility : Verify solubility measurements (e.g., shake-flask method vs. HPLC) under consistent conditions (pH, temperature) .
Crystallinity vs. Amorphous Forms : Use XRPD to determine if polymorphic differences explain variability in dissolution rates .
Protonation State : The carboxylic acid group (pKa ~4.5) influences solubility; adjust assay pH to mimic physiological conditions (pH 7.4) .
Q. Mitigation Strategies :
- Use co-solvents (e.g., DMSO ≤1%) for in vitro assays.
- Explore salt formation (e.g., sodium or ammonium salts) to enhance aqueous solubility .
Basic: What computational tools are effective for predicting the binding mode of this compound with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Glide can model interactions with enzymes (e.g., COX-2). Use the crystal structure of the target (PDB ID: 3LN1) for accuracy .
- MD Simulations : GROMACS or AMBER assess binding stability over time (50–100 ns trajectories). Focus on hydrogen bonds between the sulfonamido group and active-site residues (e.g., Arg120 in COX-2) .
Advanced: What strategies mitigate decomposition of the sulfonamido group during long-term storage?
Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent hydrolysis or photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated degradation .
- Purity Monitoring : Regular HPLC analysis (e.g., every 6 months) to detect degradation products like 3-chlorobenzenesulfonic acid .
Basic: How does the presence of the 3-chlorophenyl group influence the compound’s logP and membrane permeability?
Answer:
- logP Prediction : The 3-chloro substituent increases hydrophobicity (calculated logP ~2.5 vs. ~1.8 for unsubstituted phenyl), enhancing lipid bilayer penetration .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp). Compare with controls (e.g., propranolol for high permeability) .
Advanced: What mechanistic insights can be gained from kinetic studies of sulfonamido hydrolysis?
Answer:
- pH-Rate Profile : Hydrolysis accelerates under acidic (pH <3) or alkaline (pH >9) conditions due to protonation/deprotonation of the sulfonamido nitrogen .
- Activation Energy : Calculate via Arrhenius plots (e.g., Eₐ ~60 kJ/mol for hydrolysis in buffer at 25–45°C) to identify temperature-sensitive degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
